molecular formula C16H13ClN4O B2675989 2-chloro-N-[3-(5-methyl-1H-pyrazol-1-yl)phenyl]pyridine-4-carboxamide CAS No. 1223014-17-2

2-chloro-N-[3-(5-methyl-1H-pyrazol-1-yl)phenyl]pyridine-4-carboxamide

Cat. No.: B2675989
CAS No.: 1223014-17-2
M. Wt: 312.76
InChI Key: PDKWQLVADXWUHF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-chloro-N-[3-(5-methyl-1H-pyrazol-1-yl)phenyl]pyridine-4-carboxamide is a synthetic organic compound that belongs to the class of pyrazole derivatives. Pyrazole derivatives are known for their wide range of applications in medicinal chemistry, agrochemistry, and material science due to their unique structural properties and biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-[3-(5-methyl-1H-pyrazol-1-yl)phenyl]pyridine-4-carboxamide typically involves multiple steps, starting from commercially available starting materials. One common synthetic route involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to scale up the production process efficiently .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-chloro-N-[3-(5-methyl-1H-pyrazol-1-yl)phenyl]pyridine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-chloro-N-[3-(5-methyl-1H-pyrazol-1-yl)phenyl]pyridine-4-carboxamide is unique due to its specific structural features, such as the presence of a chloro group and a pyridine-4-carboxamide moiety. These features contribute to its distinct chemical and biological properties, making it a valuable compound for various scientific research applications .

Properties

IUPAC Name

2-chloro-N-[3-(5-methylpyrazol-1-yl)phenyl]pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClN4O/c1-11-5-8-19-21(11)14-4-2-3-13(10-14)20-16(22)12-6-7-18-15(17)9-12/h2-10H,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDKWQLVADXWUHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=NN1C2=CC=CC(=C2)NC(=O)C3=CC(=NC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.